molecular formula C17H14N2O2S2 B12474332 N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B12474332
M. Wt: 342.4 g/mol
InChI Key: RTIRMCGESCTDAO-UHFFFAOYSA-N
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Description

N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiazole and benzamide moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the (2-oxopropyl) moiety can be reduced to form alcohols.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The (2-oxopropyl)sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to the combination of its benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(2-oxopropylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C17H14N2O2S2/c1-11(20)10-22-17-19-14-8-7-13(9-15(14)23-17)18-16(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)

InChI Key

RTIRMCGESCTDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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